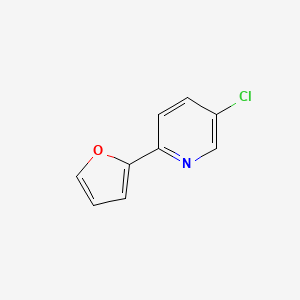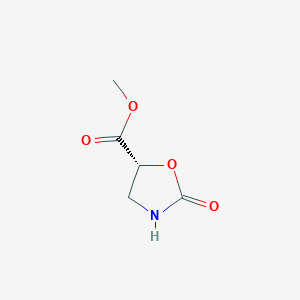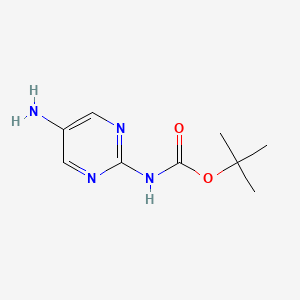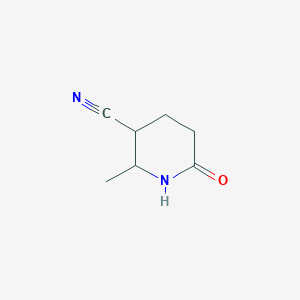
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is a complex organic compound that features a variety of functional groups, including a tert-butoxycarbonyl (Boc) protected amine, a fluorophenyl group, and a trifluoromethylsulfonyl group
Méthodes De Préparation
The synthesis of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate typically involves multiple steps, including the protection of amines, formation of pyrazole rings, and introduction of fluorophenyl and trifluoromethylsulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butoxycarbonyl group allows for selective oxidation reactions.
Reduction: The fluorophenyl group can participate in reduction reactions under appropriate conditions.
Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical compound with therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and trifluoromethylsulfonyl groups can enhance binding affinity and selectivity towards these targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the active amine, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives with varying substituents. For example:
Ethyl 1-(2-aminoethyl)-3-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-5-carboxylate: Lacks the trifluoromethylsulfonyl group.
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate: Contains a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H23F4N3O7S |
|---|---|
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
ethyl 5-(4-fluorophenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H23F4N3O7S/c1-5-32-17(28)15-16(34-35(30,31)20(22,23)24)14(12-6-8-13(21)9-7-12)26-27(15)11-10-25-18(29)33-19(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,25,29) |
Clé InChI |
UHFUYGKIPFPXMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1CCNC(=O)OC(C)(C)C)C2=CC=C(C=C2)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11773212.png)
![Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester](/img/structure/B11773223.png)





![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)



![2-Methylthiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B11773274.png)
